molecular formula C13H10N2O5S B2876843 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid CAS No. 865658-43-1

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid

Cat. No.: B2876843
CAS No.: 865658-43-1
M. Wt: 306.29
InChI Key: ZWUSTBLSVZUOSP-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzodioxole group, and an amino acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The benzodioxole group can be introduced through a reaction with catechol derivatives, and the amino acid moiety can be attached via amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form thioethers or amines.

  • Substitution: : The benzodioxole group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using electrophiles like bromine or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Thioethers or amines.

  • Substitution: : Substituted benzodioxole derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors in the body, leading to biological effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the thiazole ring and benzodioxole group. Similar compounds include:

  • Thiazole derivatives: : These compounds also contain a thiazole ring but may lack the benzodioxole group.

  • Benzodioxole derivatives: : These compounds have a benzodioxole group but may not have the thiazole ring or amino acid moiety.

Properties

IUPAC Name

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-11(17)5-14-13-15-12(18)10(21-13)4-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,16,17)(H,14,15,18)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUSTBLSVZUOSP-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NCC(=O)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=NCC(=O)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.